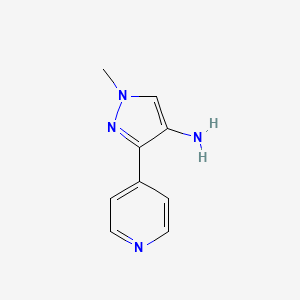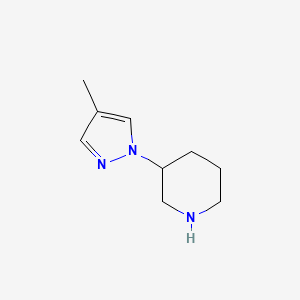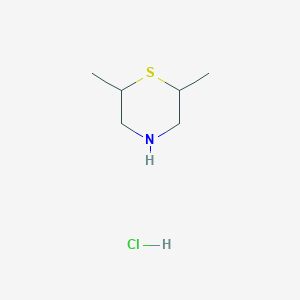
2,6-Dimethylthiomorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylthiomorpholine hydrochloride (DMTSCl) is a pharmaceutical compound that has attracted attention in recent years due to its potential applications in various fields of research and industry. It has a molecular weight of 167.7 g/mol .
Molecular Structure Analysis
The InChI code for 2,6-Dimethylthiomorpholine hydrochloride is1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H . This code represents the molecular structure of the compound.
Scientific Research Applications
Application in Histone Deacetylase Inhibitor Development
2,6-Dimethylthiomorpholine hydrochloride may be indirectly related to the development of histone deacetylase inhibitors. A notable example is the development of suberoylanilide hydroxamic acid (SAHA; vorinostat), an anticancer drug. SAHA can cause growth arrest and death of a variety of transformed cells both in vitro and in tumor-bearing animals at concentrations not toxic to normal cells. This drug affects proteins involved in cell proliferation, migration, and death, showing significant anticancer activity against both hematologic and solid tumors (Marks & Breslow, 2007).
Role in Structural Chemistry
2,6-Dimethylmorpholine, closely related to 2,6-Dimethylthiomorpholine hydrochloride, has been studied for its structural properties. One study separated the commercial form into cis- and trans-isomers, showing that the most abundant isomer has a cis-configuration, probably consisting of a single conformation with both methyl groups equatorial (Booth & Gidley, 1965).
Synthesis and Optimization
The synthesis of 2,6-Dimethylmorpholine from diisopropanolamine and concentrated phosphoric acid has been explored. Optimal conditions were identified for high yield production, demonstrating the chemical's relevance in synthetic processes (Huang Xiao-shan, 2009).
Carcinogenicity Studies
In studies of carcinogenicity, compounds related to 2,6-Dimethylthiomorpholine hydrochloride, such as 2,6-dimethylnitrosomopholine, have been investigated. This compound was shown to induce tumors mainly in the esophagus and nasal turbinates in rats, suggesting potential toxicological concerns (Lijinsky & Taylor, 1975).
properties
IUPAC Name |
2,6-dimethylthiomorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABIWTBZIYPWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(S1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylthiomorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

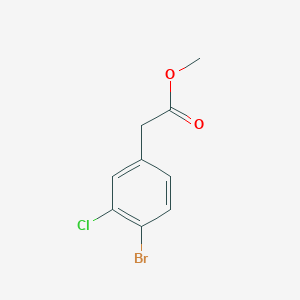
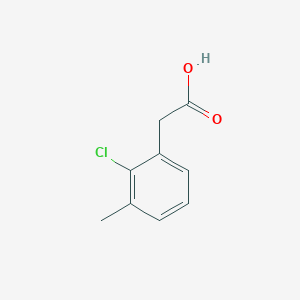
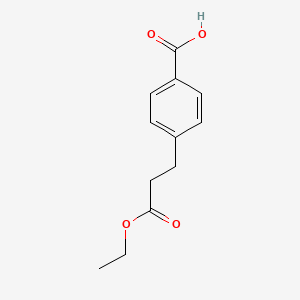
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
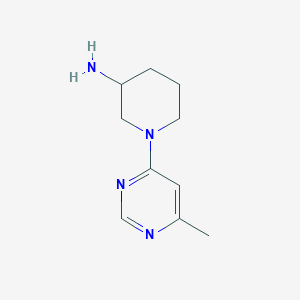
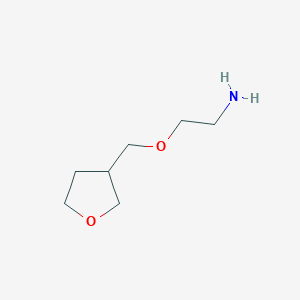
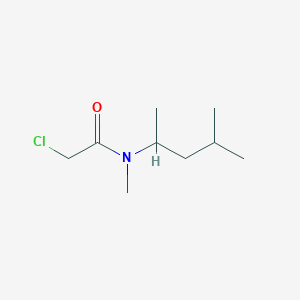
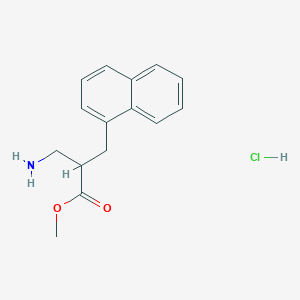
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
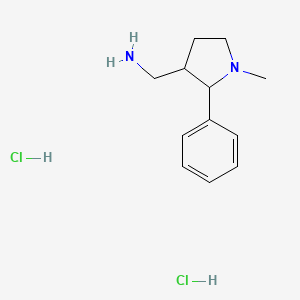
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
